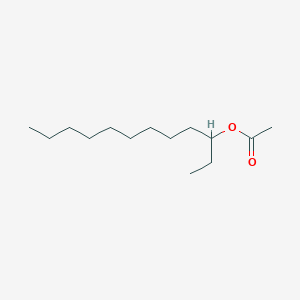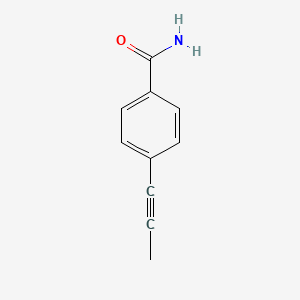![molecular formula C10H11Br3O3 B13961527 2-[2-(2,4,6-Tribromophenoxy)ethoxy]ethan-1-ol CAS No. 36962-98-8](/img/structure/B13961527.png)
2-[2-(2,4,6-Tribromophenoxy)ethoxy]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2,4,6-Tribromophenoxy)ethoxy]ethan-1-ol is an organic compound with the molecular formula C14H8Br6O2. It is a white to off-white solid that is primarily used as a flame retardant. This compound is known for its high bromine content, which contributes to its effectiveness in reducing the flammability of materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,4,6-Tribromophenoxy)ethoxy]ethan-1-ol typically involves a two-step process:
Bromination of Phenol: The first step involves the bromination of phenol to produce 2,4,6-tribromophenol. This reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide.
Etherification: The second step involves the etherification of 2,4,6-tribromophenol with ethylene glycol. This reaction is typically carried out under basic conditions using a base such as sodium hydroxide or potassium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(2,4,6-Tribromophenoxy)ethoxy]ethan-1-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen atoms.
Substitution: The bromine atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce various brominated phenols, while reduction can yield phenoxyethanol derivatives.
Aplicaciones Científicas De Investigación
2-[2-(2,4,6-Tribromophenoxy)ethoxy]ethan-1-ol has several scientific research applications:
Chemistry: It is used as a flame retardant in various polymer materials, including plastics and textiles.
Biology: Research studies investigate its effects on biological systems, particularly its potential toxicity and environmental impact.
Medicine: Limited studies explore its potential use in medical applications, such as drug delivery systems.
Industry: It is widely used in the electronics industry to enhance the fire resistance of electronic components.
Mecanismo De Acción
The mechanism by which 2-[2-(2,4,6-Tribromophenoxy)ethoxy]ethan-1-ol exerts its flame-retardant effects involves the release of bromine radicals upon heating. These bromine radicals interfere with the combustion process by reacting with free radicals generated during the burning of materials, thereby slowing down or stopping the combustion reaction. The molecular targets include the free radicals involved in the combustion process, and the pathways involve radical chain reactions.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(2,4,6-tribromophenoxy)ethane: Another brominated flame retardant with similar properties and applications.
2-(2-Bromoethoxy)ethanol: A compound with a similar structure but different bromination pattern.
Uniqueness
2-[2-(2,4,6-Tribromophenoxy)ethoxy]ethan-1-ol is unique due to its specific bromination pattern, which provides a high level of flame retardancy. Its structure allows for effective interaction with free radicals during combustion, making it a highly efficient flame retardant compared to other similar compounds.
Propiedades
Número CAS |
36962-98-8 |
|---|---|
Fórmula molecular |
C10H11Br3O3 |
Peso molecular |
418.90 g/mol |
Nombre IUPAC |
2-[2-(2,4,6-tribromophenoxy)ethoxy]ethanol |
InChI |
InChI=1S/C10H11Br3O3/c11-7-5-8(12)10(9(13)6-7)16-4-3-15-2-1-14/h5-6,14H,1-4H2 |
Clave InChI |
IQGQJWAADWPHHD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Br)OCCOCCO)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


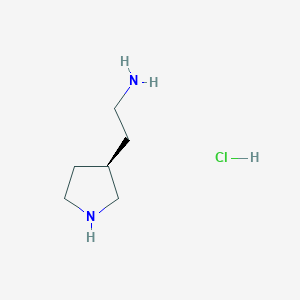
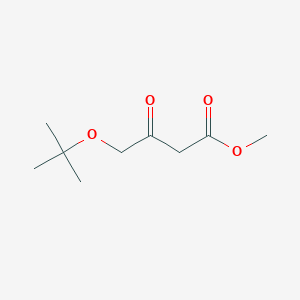
![N-cyclopropylbenzo[d]oxazole-2-sulfonamide](/img/structure/B13961457.png)
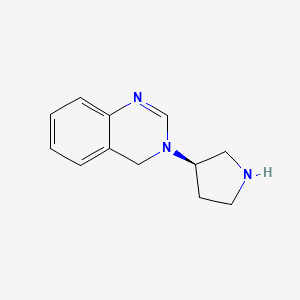

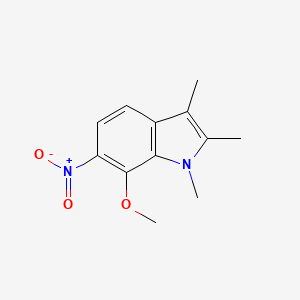
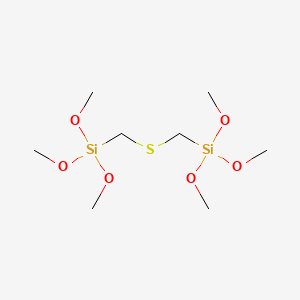
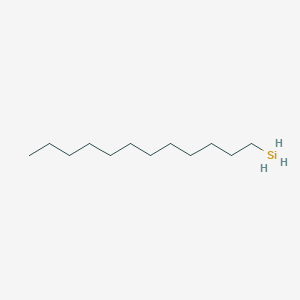
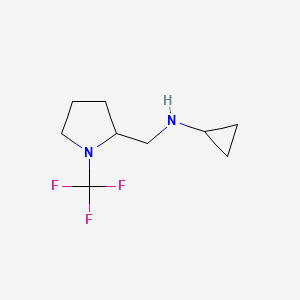
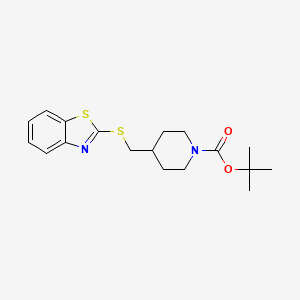
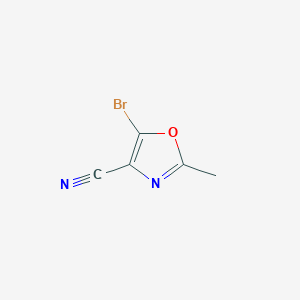
![Methyl 2,3-diazabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B13961509.png)
